Product packaging for Diisobutyl malonate(Cat. No.:CAS No. 50780-99-9)

Diisobutyl malonate

Cat. No.: B1623146
CAS No.: 50780-99-9
M. Wt: 216.27 g/mol
InChI Key: SWBJZPDGKVYSLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Significance of Malonate Esters as Versatile Synthons

Malonic acid, first prepared in 1858, and its esters have a rich history in organic synthesis. wikipedia.org These compounds are naturally occurring and can be found in various fruits and vegetables. wikipedia.org The malonic ester synthesis is a classic named reaction where diethyl malonate, or other malonic acid esters, are alkylated at the alpha-carbon (the carbon adjacent to both carbonyl groups) and subsequently converted to a substituted acetic acid. wikipedia.org This process allows for the formation of new carbon-carbon bonds, a fundamental operation in organic synthesis.

Malonate esters are considered versatile synthons, which are idealized fragments in a retrosynthetic analysis. The methylene (B1212753) group (-CH2-) flanked by two carbonyl groups in malonate esters exhibits enhanced acidity, making it readily deprotonated by a suitable base. wikipedia.orgwikipedia.org The resulting carbanion is a potent nucleophile that can react with various electrophiles, most commonly alkyl halides, to form alkylated derivatives. wikipedia.org A significant drawback of this synthesis is the potential for dialkylation, which can complicate product separation and reduce yields. wikipedia.org

Historically, malonate esters have been instrumental in the synthesis of a diverse range of compounds, including barbiturates, which are a class of sedative and hypnotic drugs. ontosight.ai Their utility extends to the production of artificial flavorings and vitamins. wikipedia.org The development of palladium-catalyzed reactions has further expanded the utility of malonate esters, enabling new types of chemical transformations. nih.gov

Structural Characteristics and Fundamental Reactivity Principles of Diisobutyl Malonate

This compound is a chemical compound with the molecular formula C₁₁H₂₀O₄. nih.gov It is the diester of malonic acid and isobutanol. ontosight.ai Structurally, it features a central methylene group bonded to two carbonyl groups, which are in turn connected to isobutyl ester groups. ontosight.ai This structure imparts specific chemical properties and reactivity to the molecule. It is a colorless liquid with a mild odor and is soluble in many organic solvents. ontosight.ai

The key to the reactivity of this compound lies in the acidity of the α-protons on the central methylene carbon. The two adjacent carbonyl groups act as electron-withdrawing groups, stabilizing the conjugate base (the enolate) through resonance. This makes the methylene protons significantly more acidic than those in a simple alkane, allowing for their removal with a moderately strong base.

The fundamental reactivity of this compound involves the following steps:

Enolate Formation: A base removes a proton from the α-carbon, creating a nucleophilic enolate ion.

Nucleophilic Attack: The enolate attacks an electrophile, such as an alkyl halide, forming a new carbon-carbon bond.

Saponification and Decarboxylation: The resulting dialkyl malonate can be hydrolyzed to the corresponding malonic acid, which upon heating, readily loses a molecule of carbon dioxide to yield a substituted carboxylic acid.

The isobutyl groups in this compound, compared to the more common ethyl groups in diethyl malonate, can influence the steric hindrance around the reactive center, which may affect reaction rates and selectivity in certain synthetic applications.

Below is a table summarizing some of the key physicochemical properties of this compound:

PropertyValue
Molecular Formula C₁₁H₂₀O₄
Molecular Weight 216.27 g/mol nih.gov
Appearance Colorless liquid ontosight.ai
Boiling Point 233-235 °C ontosight.ai
Melting Point -40 °C ontosight.ai
Density 0.96 g/cm³ ontosight.ai
Solubility Soluble in ethanol, ether, and acetone (B3395972) ontosight.ai

Note: Some sources may report slightly different values for physical properties.

Spectroscopic data is crucial for the identification and characterization of this compound. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the molecular structure. nih.gov

Current Research Trajectories and Future Directions in this compound Chemistry

Current research involving this compound and other malonate esters continues to expand upon their foundational roles in organic synthesis. One area of focus is the development of more efficient and selective catalytic methods for their reactions. For instance, recent studies have explored the use of iridium catalysts for the asymmetric hydrogenation of β-aryl alkylidene malonates, yielding chiral products with high enantioselectivity. acs.org This is significant for the synthesis of optically active compounds, which are crucial in the pharmaceutical industry.

The integration of malonate derivatives into more complex synthetic pathways is another active area of research. For example, diisobutyl (4-methoxybenzylidene)malonate, a derivative of this compound, serves as a key intermediate in the synthesis of various target molecules, including benzofuran (B130515) derivatives with potential biological activity. ontosight.ai This highlights the role of this compound as a versatile starting material for creating more elaborate molecular architectures. ontosight.ai

Future directions in this compound chemistry are likely to be influenced by several overarching trends in organic chemistry, including the drive for more sustainable and environmentally friendly synthetic methods. This could involve the use of greener solvents, more efficient catalysts, and processes that minimize waste. The development of biodegradable materials is another area where malonate esters, including this compound, could find application as precursors. ontosight.ai

Furthermore, the exploration of new reaction pathways and the discovery of novel applications for this compound and its derivatives will continue to be a focus of research. As our understanding of chemical reactivity and catalysis deepens, it is expected that the synthetic utility of this versatile compound will be further enhanced, solidifying its importance in contemporary organic chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H20O4 B1623146 Diisobutyl malonate CAS No. 50780-99-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

50780-99-9

Molecular Formula

C11H20O4

Molecular Weight

216.27 g/mol

IUPAC Name

bis(2-methylpropyl) propanedioate

InChI

InChI=1S/C11H20O4/c1-8(2)6-14-10(12)5-11(13)15-7-9(3)4/h8-9H,5-7H2,1-4H3

InChI Key

SWBJZPDGKVYSLT-UHFFFAOYSA-N

SMILES

CC(C)COC(=O)CC(=O)OCC(C)C

Canonical SMILES

CC(C)COC(=O)CC(=O)OCC(C)C

Other CAS No.

50780-99-9

Origin of Product

United States

Advanced Synthetic Methodologies for Diisobutyl Malonate and Its Derivatives

Refined Esterification Processes of Malonic Acid with Isobutanol

The synthesis of diisobutyl malonate is primarily achieved through the esterification of malonic acid with isobutanol. ontosight.ai This process typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the reaction. ontosight.ai In one described method, dibutyl malonate is produced by the esterification of sodium malonate and butanol in the presence of sulfuric acid, followed by neutralization, washing, and distillation to refine the product. chembk.com Research has also explored the use of various alcohols, including isobutanol (2-methylpropanol-1), in the synthesis of both symmetrical and unsymmetrical esters of malonic acid. researchgate.net For the synthesis of symmetrical diesters like this compound, a molar ratio of 1:3 of acid to alcohol is often employed. researchgate.net The reaction progress can be monitored by the acid number and the amount of water released. researchgate.net

Another approach involves the transesterification of other malonic esters. For instance, zinc perchlorate (B79767) has been shown to be an effective catalyst for the transesterification of methyl- or ethyl-substituted malonic esters with primary or secondary alcohols, including isobutanol, to yield the corresponding diesters in good to high yields. tubitak.gov.tr

Contemporary Approaches to Malonic Ester Synthesis Utilizing this compound

The malonic ester synthesis is a versatile method for preparing mono- and disubstituted acetic acids. chemistrylearner.comuobabylon.edu.iq It involves the alkylation of a malonic ester, such as this compound, at the alpha-carbon, which is acidic due to the adjacent carbonyl groups. chemistrylearner.comchemeurope.com

Protocols for Monosubstitution Reactions

For monosubstitution, the malonic ester is treated with a base, like sodium ethoxide, to form a resonance-stabilized enolate ion. drugfuture.comorganicchemistrytutor.com This nucleophilic enolate then undergoes an SN2 reaction with an alkyl halide to introduce a single alkyl group. organicchemistrytutor.commasterorganicchemistry.com The resulting monosubstituted this compound can then be hydrolyzed and decarboxylated upon heating to yield a monosubstituted acetic acid. masterorganicchemistry.comwikipedia.org The choice of base and solvent is crucial to prevent side reactions like transesterification. wikipedia.org A patent describes a process for the C-alkylation of dialkyl malonates using potassium carbonate as the hydrogen halide acceptor. google.com

Strategies for Disubstitution Reactions

To achieve disubstitution, the monosubstituted malonic ester is subjected to a second round of deprotonation and alkylation before the final hydrolysis and decarboxylation steps. chemeurope.comorganicchemistrytutor.comwikipedia.org This allows for the introduction of two identical or different alkyl groups. organicchemistrytutor.commasterorganicchemistry.com A patent for the synthesis of diisobutyl dimethyl malonate describes a two-step substitution reaction where dimethyl malonate is first reacted with a halogenated isobutane (B21531) to form a monosubstituted intermediate, which is then further reacted to generate the disubstituted product. google.com

ProductStarting MaterialReagentsKey Features
Monosubstituted Acetic AcidThis compound1. Sodium Ethoxide2. Alkyl Halide3. H3O+, HeatForms a single new C-C bond at the α-carbon. organicchemistrytutor.commasterorganicchemistry.com
Disubstituted Acetic AcidThis compound1. Sodium Ethoxide2. Alkyl Halide (1st)3. Sodium Ethoxide4. Alkyl Halide (2nd)5. H3O+, HeatForms two new C-C bonds at the α-carbon. organicchemistrytutor.comwikipedia.org
Diisobutyl Dimethyl MalonateDimethyl Malonate1. Sodium methoxide, Halogenated isobutane, Methanol2. Halogenated isobutane, Toluene (B28343)/XyleneTwo-step process with solvent change for disubstitution. google.com

Intramolecular Cycloalkylation Variants (e.g., Perkin Alicyclic Synthesis Analogs)

Intramolecular malonic ester synthesis, also known as the Perkin alicyclic synthesis, occurs when a malonic ester derivative is reacted with a dihalide. masterorganicchemistry.comwikipedia.org This reaction leads to the formation of cyclic compounds. wikipedia.org The process involves an initial alkylation with one end of the dihalide, followed by an internal nucleophilic substitution to close the ring. uobabylon.edu.iq This method has been successfully used to prepare three-, four-, five-, and six-membered rings. uobabylon.edu.iq The reaction of malonic acid esters with dihaloalkanes can lead to cycloalkylation, forming cyclopropane (B1198618) derivatives, among others. A process for preparing cyclopropane-1,1-dicarboxylic esters from dialkyl malonates and alkylene dihalides using potassium carbonate has been reported. google.com

Stereoselective and Enantioselective Synthetic Routes Involving this compound

The development of stereoselective and enantioselective methods is crucial for the synthesis of chiral molecules.

Enzymatic Kinetic Resolution Employing this compound as an Acylating Agent

This compound has been identified as an effective acylating agent in the enzymatic kinetic resolution (KR) of racemic amines. This process often utilizes lipases, such as Lipase (B570770) B from Candida antarctica (CaLB), to selectively acylate one enantiomer of a racemic amine, allowing for the separation of the enantiomers. The bulky isobutyl groups of this compound can enhance the selectivity of these enzymatic acylations.

In studies involving the KR of various racemic amines, this compound has demonstrated good conversions and has yielded (R)-amides with high enantiomeric excess under mild reaction conditions. The use of immobilized lipases, such as CaLB immobilized on magnetic nanoparticles (CaLB-MNPs), has been explored to improve the stability and reusability of the biocatalyst. The choice of solvent and temperature are important factors in optimizing the enzyme's activity and the reaction's outcome.

Racemic AmineAcylating AgentEnzymeProductEnantiomeric Excess (ee)Reference
(±)-2-aminoheptaneDiisopropyl malonateLipase B from Candida antarctica(R)-amide>99%
(±)-1-phenylethylamineDiisopropyl malonateLipase B from Candida antarctica(R)-amide92.0-99.9%
Racemic amines (various)Diisopropyl malonateCaLB-MNPs(R)-amides92-99.9%

The reactivity of the resulting amides opens possibilities for further synthetic modifications, which is particularly valuable in the pharmaceutical industry.

Asymmetric Conjugate Addition Reactions with Malonate Derivatives

Asymmetric conjugate addition, or Michael addition, of malonate derivatives to electrophilic olefins is a powerful carbon-carbon bond-forming reaction for the synthesis of chiral compounds. Significant progress has been made in developing catalytic systems that provide high enantioselectivity.

One prominent approach involves the use of bifunctional organocatalysts derived from Cinchona alkaloids. These catalysts, which can be readily synthesized in one or two steps from quinine (B1679958) or quinidine, have proven highly effective in the conjugate addition of malonates to nitroalkenes. The bifunctional nature of these catalysts allows for the simultaneous activation of both the malonate nucleophile and the nitroalkene electrophile, leading to highly organized transition states and excellent stereocontrol. Research has demonstrated that these reactions can proceed with high yields (71-99%) and exceptional enantiomeric excesses (91-98% ee).

Another effective catalytic system employs 4-oxalocrotonate tautomerase for the enantioselective conjugate addition of malonates to α,β-unsaturated aldehydes. This enzymatic approach offers high conversions and enantioselectivities, providing a green and efficient alternative to traditional metal-based catalysts. The utility of this method has been showcased in the synthesis of the antidepressant (+)-femoxetine.

Furthermore, chiral phase-transfer catalysts, such as N-spiro C2-symmetric chiral quaternary ammonium (B1175870) bromides, have been successfully applied to the Michael addition of malonates to chalcone (B49325) derivatives. These catalysts create a chiral environment that directs the approach of the nucleophile, resulting in high enantioselectivity. The reaction conditions are typically mild, and the catalyst can be effective at low loadings.

Table 1: Catalytic Asymmetric Conjugate Addition of Malonates

Catalyst Type Electrophile Malonate Derivative Yield (%) ee (%) Reference
Cinchona Alkaloid Derivative Nitroalkenes Methyl/Ethyl Malonates 71-99 91-98
4-Oxalocrotonate Tautomerase α,β-Unsaturated Aldehydes Malonates High High
Cinchona-derived Thiourea (B124793) Arylomethylidene Malonates Pyrazolin-5-ones Good High
Chiral Quaternary Ammonium Salt Chalcones Diethyl Malonate - up to 90
Bifunctional Tertiary Amine–Thioureas β,β-Disubstituted β-Trifluoromethyl Enones Malonates High up to 95

Synthesis of Specialized this compound Derivatives

Preparation of Phenyliodonium (B1259483) Ylides from Malonate Esters for Cyclopropanation

Phenyliodonium ylides derived from malonate esters have emerged as valuable and safer alternatives to diazo compounds for the synthesis of 1,1-cyclopropane diesters. A general and efficient method for the preparation of these ylides has been developed, which involves the reaction of a malonate ester with a hypervalent iodine reagent, such as iodobenzene (B50100) diacetate, in the presence of a base like potassium hydroxide.

This methodology has been optimized to produce the phenyliodonium ylide of dimethyl malonate in good yield (78%) under mild conditions, with the product being easily isolated by filtration. These preformed ylides exhibit greater reactivity than the corresponding diazomalonates, allowing for cyclopropanation reactions to be carried out under milder conditions and with a broader range of catalysts, including copper-based systems. The use of preformed ylides also leads to improved yields in cyclopropanation reactions compared to in situ generation methods. For instance, the reaction of styrene (B11656) with the preformed ylide of dimethyl malonate catalyzed by rhodium acetate (B1210297) dimer gave an 80% yield, whereas the in situ procedure yielded only 16%.

The resulting 1,1-cyclopropane diesters are versatile synthetic intermediates found in many biologically and pharmaceutically important molecules.

Table 2: Comparison of Cyclopropanation Methods

Method Reagent Catalyst Yield (%) Reference
Preformed Ylide Phenyliodonium ylide of dimethyl malonate Rhodium(II) acetate dimer 80
In situ Generation Dimethyl malonate and PhI(OAc)2 Rhodium(II) acetate dimer 16

Formation of Ketomalonate Oxime O-Sulfonates as Electrophilic Reagents

Ketomalonate oxime O-sulfonates are a class of compounds that function as potent electrophilic reagents, particularly for amination reactions. These reagents are typically prepared from the corresponding ketoximes by reaction with a sulfonyl chloride, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, in the presence of a base. The resulting O-sulfonyl oximes are often crystalline, stable solids that are easy to handle.

The electrophilicity of the nitrogen atom in these compounds is enhanced by the presence of the electron-withdrawing sulfonate group, making them susceptible to nucleophilic attack. This reactivity has been exploited in the formation of carbon-nitrogen bonds, providing a transition-metal-free approach to the synthesis of amines. Various carbon nucleophiles, including Grignard reagents and organocuprates, have been shown to react with ketomalonate oxime O-sulfonates to afford the corresponding N-substituted imines, which can then be hydrolyzed to primary amines.

The structure of the oxime and the nature of the sulfonate group can influence the reactivity of these electrophilic aminating agents. This allows for the tuning of the reagent to suit specific synthetic needs.

Advanced Methods for the Synthesis of Diisobutyl Dimethyl Malonate

An advanced, two-step synthetic method for the preparation of high-purity diisobutyl dimethyl malonate has been developed. This process involves the sequential alkylation of dimethyl malonate with a halogenated isobutane, such as isobutane bromide.

In the first step, dimethyl malonate is reacted with sodium methylate and a halogenated isobutane in methanol (B129727) to yield the monosubstituted intermediate. Following this, the solvent is changed to toluene or xylene, and the intermediate is further reacted with a halogenated isobutane to produce diisobutyl dimethyl malonate. The final product is then purified by rectification to achieve a purity of greater than 99%. This method provides a controlled and efficient route to this dialkylated malonate derivative.

Synthesis of Diisobutyl (4-methoxybenzylidene)malonate via Condensation Reactions

Diisobutyl (4-methoxybenzylidene)malonate is synthesized through a Knoevenagel condensation reaction. This reaction involves the condensation of this compound with 4-methoxybenzaldehyde. The reaction is typically carried out in the presence of a base catalyst.

This type of condensation is a well-established method for forming carbon-carbon double bonds. The active methylene (B1212753) group of the this compound is deprotonated by the base, and the resulting carbanion attacks the carbonyl carbon of the 4-methoxybenzaldehyde. Subsequent elimination of water yields the desired benzylidene malonate. This compound serves as a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.

Mechanistic Investigations of Diisobutyl Malonate Transformations

Comprehensive Analysis of Carbanion and Enolate Reactivity in Malonate Systems

The reactivity of diisobutyl malonate is largely governed by the acidity of the α-hydrogens located between the two carbonyl groups. Deprotonation at this position generates a resonance-stabilized enolate, which is a potent nucleophile.

Deprotonation Kinetics and Thermodynamic Considerations

The α-hydrogens of dialkyl malonates, such as this compound, are significantly more acidic than typical α-hydrogens of ketones or esters. For instance, diethyl malonate has a pKa of about 13, making its enolate readily accessible with bases like sodium ethoxide. The acidity stems from the ability of both adjacent carbonyl groups to stabilize the resulting negative charge through resonance.

The formation of the enolate can be under either kinetic or thermodynamic control, depending on the reaction conditions.

Kinetic Control : Favored by strong, sterically hindered bases like lithium diisopropylamide (LDA) at low temperatures. These conditions lead to the rapid deprotonation of the most accessible proton, which in the case of an unsubstituted malonate, is one of the two equivalent α-hydrogens. The resulting kinetic enolate is formed quickly and the reaction is typically irreversible.

Thermodynamic Control : Favored by weaker bases (like sodium ethoxide), higher temperatures, and conditions that allow for equilibrium between the enolate and the starting material. Under these conditions, the more stable thermodynamic enolate will predominate over time. For an unsubstituted malonate, the kinetic and thermodynamic enolates are the same. However, for a mono-substituted malonate, the formation of the thermodynamic enolate involves the removal of the more sterically hindered proton to form the more substituted, and thus more stable, enolate.

Table 1: Factors Influencing Enolate Formation

Control Type Conditions Resulting Enolate
Kinetic Strong, bulky base (e.g., LDA), low temperature (-78 °C), irreversible Less substituted, less stable, formed faster
Thermodynamic Weaker base (e.g., NaOEt), higher temperature, reversible More substituted, more stable, formed slower

Nucleophilic Substitution (SN2) Pathways in Alkylation

The enolate of this compound is a soft nucleophile and readily participates in nucleophilic substitution reactions, particularly SN2 reactions with alkyl halides. This alkylation step is a cornerstone of the malonic ester synthesis.

The mechanism involves the attack of the enolate carbanion on the electrophilic carbon of the alkyl halide, displacing the halide leaving group. The reaction proceeds via a typical SN2 transition state. For the reaction to be efficient, primary and secondary alkyl halides are preferred, as tertiary alkyl halides tend to undergo elimination reactions.

A potential side reaction in the alkylation of malonic esters is dialkylation, where a second alkyl group is introduced at the α-carbon. This can be controlled by carefully managing the stoichiometry of the base and the alkylating agent.

Elucidation of Decarboxylation Pathways

A key transformation of substituted this compound derivatives is decarboxylation, which typically occurs upon heating after hydrolysis of the ester groups to the corresponding dicarboxylic acid. This process involves the loss of carbon dioxide and results in the formation of a substituted carboxylic acid.

The mechanism of decarboxylation of a substituted malonic acid proceeds through a cyclic, six-membered transition state. This concerted pericyclic reaction involves an internal electron redistribution where the carboxyl hydrogen is transferred to the carbonyl oxygen of the adjacent carboxyl group, leading to the formation of an enol intermediate and the release of CO₂. The enol then rapidly tautomerizes to the more stable carboxylic acid. This reaction is a type of 1,2-elimination.

Mechanisms of Cyclocondensation Reactions with Dinucleophiles

This compound is a valuable C3 synthon in cyclocondensation reactions with various dinucleophiles to form heterocyclic compounds.

Formation of Malonyl Heterocycles (e.g., Barbituric Acid Derivatives)

The synthesis of barbituric acid and its derivatives is a classic example of the cyclocondensation of a malonic ester with urea (B33335). The reaction is typically carried out in the presence of a strong base, such as sodium ethoxide.

The mechanism involves the following key steps:

Enolate Formation : The base deprotonates the this compound to form the nucleophilic enolate.

Nucleophilic Acyl Substitution : The urea nitrogen attacks one of the carbonyl carbons of the malonate, leading to the displacement of an isobutoxide group and the formation of an open-chain intermediate.

Intramolecular Cyclization : The second nitrogen of the urea derivative then attacks the remaining carbonyl carbon of the malonate moiety in an intramolecular fashion, leading to the formation of the six-membered ring.

Protonation : The final barbituric acid derivative is obtained after acidification of the reaction mixture.

Table 2: Key Steps in Barbituric Acid Synthesis

Step Description
1 Deprotonation of this compound by a base.
2 Nucleophilic attack of urea on a malonate carbonyl group.
3 Intramolecular cyclization to form the heterocyclic ring.
4 Protonation to yield the final product.

Pyrido[1,2-a]pyrimidine-2,4-dione Synthesis

This compound can react with 2-aminopyridine (B139424) derivatives to form pyrido[1,2-a]pyrimidine-2,4-diones. This reaction, known as the Tschitschibabin synthesis, is another example of a cyclocondensation reaction.

The reaction generally proceeds at elevated temperatures. The mechanism is thought to involve the initial formation of an open-chain amide by the reaction of the 2-aminopyridine with one of the ester groups of the malonate. Subsequent intramolecular cyclization via attack of the pyridine (B92270) nitrogen onto the second ester carbonyl, followed by elimination of a second molecule of isobutanol, yields the fused heterocyclic system. In some cases, the reaction may proceed through a ketene (B1206846) intermediate, especially at higher temperatures.

Transition Metal-Catalyzed Reaction Mechanisms

Transition metals play a pivotal role in activating this compound and its derivatives, facilitating a range of carbon-carbon and carbon-heteroatom bond-forming reactions. The nature of the metal, its ligand sphere, and the reaction conditions all influence the mechanistic pathway and, consequently, the selectivity of the transformation.

Cobalt-catalyzed allylic alkylation has emerged as a powerful tool for the formation of C-C bonds. Recent studies have detailed the use of well-defined tetrahedral cobalt(I) complexes with bidentate bis(phosphine) ligands for the regioselective allylic alkylation of tertiary allylic carbonates with 1,3-dicarbonyl compounds, including this compound. The catalyst, such as [(dppp)Co(PPh₃)Cl] (where dppp (B1165662) is 1,3-bis(diphenylphosphino)propane), demonstrates high efficacy in promoting the reaction to yield branched products with excellent regioselectivity. This method is notably selective for the activation of tertiary allyl carbonates, even in the presence of secondary ones, a selectivity pattern that contrasts with that observed in cobalt-catalyzed allylic alkylations initiated by visible light photocatalysis.

The regioselectivity of these reactions is a key aspect. For instance, cobalt-catalyzed reactions can favor the formation of branched products over linear ones. The choice of ligand is critical in directing the regioselectivity and enantioselectivity, with electron-rich and sterically less hindered ligands often promoting high reactivity and selectivity. Mechanistic investigations, combining experimental and computational studies, support a Co(I)/Co(III) catalytic cycle. The reaction tolerates a range of other 1,3-diesters, such as dibenzyl malonate and diisopropyl malonate, which furnish the corresponding alkylated products in good yields.

Catalyst SystemNucleophileSubstrateRegioselectivity (Branched:Linear)Yield (%)Reference
[(dppp)Co(PPh₃)Cl]This compoundTertiary allyl carbonateHigh for branchedHigh
Cobalt/NPN ligandMalononitrilesRacemic allylic carbonates>20:1Up to 99% ee
(dppp)Co(PPh₃)ClDiisopropyl malonateTertiary allyl carbonateHigh for branched59

Palladium catalysis is widely employed for the addition and arylation of malonate esters. The regioselectivity of palladium-catalyzed malonate additions to cycloalkenyl esters can be predicted by analyzing the stereochemistry of the Pd-π-allyl complex. Steric hindrance from substituents on the complex plays a significant role in blocking the approach of the nucleophile, thereby controlling the regioselectivity. For instance, cyclohexenyl substrates tend to exhibit higher regioselectivity compared to their cyclopentenyl counterparts, which is attributed to the increased planarity of the cyclopentenyl system.

In the context of arylations, palladium catalysts, particularly those with sterically hindered trialkyl- and ferrocenyldialkylphosphine ligands, are effective for the reaction of aryl bromides and chlorides with dialkyl malonates like di-tert-butyl malonate. These reactions are quite general, accommodating a variety of electron-rich and electron-poor, as well as sterically hindered and unhindered, aryl halides.

Catalyst/LigandNucleophileElectrophileKey FindingReference
PalladiumMalonateCycloalkenyl estersRegioselectivity predictable by Pd-π-allyl complex analysis
Palladium/P(t-Bu)₃Di-tert-butyl malonateAryl bromides/chloridesEffective for a broad scope of aryl halides

Malonate-derived ylides are valuable precursors for the synthesis of cyclopropanes. Phenyliodonium (B1259483) ylides, which can be generated from malonate esters, serve as safer and more convenient alternatives to the corresponding diazo compounds for cyclopropanation reactions catalyzed by rhodium or copper. These ylides can be pre-formed and isolated, avoiding the often harsh conditions required for in situ generation.

Both rhodium and copper catalysts are effective in promoting the cyclopropanation of alkenes with malonate-derived ylides. For instance, the cyclopropanation of styrene (B11656) using a preformed phenyliodonium ylide of dimethyl malonate with a rhodium acetate (B1210297) dimer catalyst can achieve high yields with very low catalyst loading. Copper catalysts, such as copper(I) triflate, have also been shown to be effective, particularly for substrates like dicyclohexyl diazomalonate. The choice of catalyst can be crucial; in some cases, rhodium catalysts might favor intramolecular C-H insertion as a competing pathway. The decomposition of diazomalonates in the presence of copper or rhodium catalysts generates electrophilic carbenes that react with alkenes to form cyclopropanes.

CatalystYlide SourceAlkeneYield (%)Key FeatureReference
Rhodium acetate dimerPhenyliodonium ylideStyrene80Low catalyst loading (0.06 mol%)
Copper(I) triflateDicyclohexyl diazomalonateStyrene-Catalyst of choice for this substrate
Rh₂(TFA)₄Dimethyl diazomalonateCyclohexanone63 (NMR)Forms enol ether intermediate

Palladium-Catalyzed Malonate Additions and Arylations

Reactivity Studies with Organometallic Complexes (e.g., (η³-allyl)dicarbonylnitrosyl Iron Complexes)

The reactivity of this compound has been investigated with (η³-allyl)dicarbonylnitrosyl iron complexes. These iron complexes exhibit amphiphilic character, meaning they can react with both nucleophiles and electrophiles. In stoichiometric reactions with this compound, these complexes yield allylated products.

The regioselectivity of the resulting products is a key area of study and can be determined by gas chromatographic analysis of the reaction mixtures. The reactivity of the iron complexes is influenced by the substitution pattern on the allyl moiety. An increase in the size of the substituent on the (η³-allyl)dicarbonylnitrosyl iron complexes generally leads to a decrease in reactivity. Furthermore, the position of the substituent has a strong impact; for example, moving a substituent from the C-3 to the C-2 position of the allyl group can lead to a significant reduction in the conversion ratio.

Iron ComplexNucleophileKey ObservationReference
(η³-allyl)dicarbonylnitrosyl iron complexesThis compoundReactivity decreases with increasing substituent size on the complex
(η³-allyl)dicarbonylnitrosyl iron complexesThis compoundSubstituent position on the allyl moiety significantly impacts conversion ratio

Electrophilic Substitution Reactions (e.g., Bromination and Nitrosation at Alpha Position)

The alpha position of this compound, being flanked by two carbonyl groups, is acidic and can be readily deprotonated to form a nucleophilic enolate. This enolate can then react with various electrophiles.

Electrophilic bromination at the alpha-position can be achieved. The reaction is initiated by an electrophilic bromine attack. Similarly, electrophilic nitrosation at the alpha position of active methylene (B1212753) compounds like malonates can occur. This reaction can be carried out using reagents like sodium nitrite (B80452) in acetic acid or with alkyl nitrites. Isopentyl nitrite is noted as a mild nitrosating agent for such transformations. The initial nitrosation product can then isomerize to form an α-hydroxyimino derivative. These reactions are fundamental examples of the reactivity of the activated methylene group in malonic esters.

Advanced Spectroscopic and Analytical Methodologies for Diisobutyl Malonate Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of diisobutyl malonate by providing detailed information about the chemical environment of individual protons and carbon atoms.

Proton NMR (¹H NMR) spectroscopy allows for the identification and differentiation of the various proton environments within the this compound molecule. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electron density around the proton. For instance, protons closer to the electronegative oxygen atoms of the ester groups are deshielded and resonate at a higher chemical shift (further downfield).

In a typical ¹H NMR spectrum of this compound, the following proton signals are observed:

A triplet corresponding to the methylene (B1212753) protons (CH₂) of the malonate backbone.

A multiplet or doublet of doublets for the methine proton (CH) of the isobutyl group.

A doublet for the terminal methyl protons (CH₃) of the isobutyl group.

A doublet for the methylene protons (OCH₂) of the isobutyl group attached to the ester oxygen.

The integration of these signals provides the ratio of the number of protons in each unique environment, and the coupling patterns (splitting of signals) reveal information about adjacent protons.

Interactive Table: Typical ¹H NMR Data for this compound Derivatives

Compound/FragmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
Diisopropyl 2-(2-methylbut-3-en-2-yl)malonate6.08ddJ1 = 10.8, J2 = 17.6=CH
Diisopropyl 2-(2-methylbut-3-en-2-yl)malonate4.99-5.07m=CH₂, OCH
Diisopropyl 2-(2-methylbut-3-en-2-yl)malonate3.26sCH
Diisopropyl 2-(2-methylbut-3-en-2-yl)malonate1.25sCH₃
Dimethyl 2-cinnamylmalonate7.22-7.37mAr-H
Dimethyl 2-cinnamylmalonate6.51dJ = 16=CH
Dimethyl 2-cinnamylmalonate3.76sOCH₃
Dimethyl 2-cinnamylmalonate3.56tJ = 7.6CH

This table presents a selection of ¹H NMR data for derivatives of malonic acid to illustrate typical chemical shifts and coupling constants. Data sourced from The Royal Society of Chemistry.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the spectrum. The chemical shifts in ¹³C NMR are also influenced by the electronic environment.

Key signals in the ¹³C NMR spectrum of this compound include:

A signal for the carbonyl carbon (C=O) of the ester groups, which appears significantly downfield.

A signal for the central methylene carbon (CH₂) of the malonate.

Signals for the carbons of the isobutyl groups (OCH₂, CH, and CH₃).

Interactive Table: Typical ¹³C NMR Data for this compound Derivatives

Compound/FragmentChemical Shift (δ, ppm)Assignment
Diisopropyl 2-(2-methylbut-3-en-2-yl)malonate167.4C=O
Diisopropyl 2-(2-methylbut-3-en-2-yl)malonate145.0=CH
Diisopropyl 2-(2-methylbut-3-en-2-yl)malonate111.9=CH₂
Diisopropyl 2-(2-methylbut-3-en-2-yl)malonate68.4OCH
Diisopropyl 2-(2-methylbut-3-en-2-yl)malonate61.1C(quat)
Diisopropyl 2-(2-methylbut-3-en-2-yl)malonate38.7CH
Diisopropyl 2-(2-methylbut-3-en-2-yl)malonate21.7CH₃
Dimethyl 2-cinnamylmalonate169.1C=O
Dimethyl 2-cinnamylmalonate136.9Ar-C
Dimethyl 2-cinnamylmalonate52.4OCH₃

This table showcases representative ¹³C NMR chemical shifts for various malonate derivatives, highlighting the different carbon environments. Data sourced from The Royal Society of Chemistry.

For more complex structures, especially derivatives of this compound, multi-dimensional and heteronuclear NMR techniques are employed. Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) establish correlations between protons and carbons, aiding in the definitive assignment of all signals.

In the context of nitrogen-containing derivatives of this compound, ¹⁵N NMR spectroscopy becomes a powerful tool. Although the natural abundance of the ¹⁵N isotope is low (0.37%), it provides direct information about the chemical environment of nitrogen atoms. This is particularly useful for characterizing products from reactions where this compound is used as a precursor for synthesizing nitrogen-containing heterocycles. The chemical shift of the ¹⁵N nucleus is highly sensitive to its bonding environment (e.g., amine, amide, nitrile), making it an excellent probe for structural elucidation. For instance, ¹⁵N NMR can be used to monitor tautomeric equilibria in nitrogen-containing aromatic systems derived from malonates. Advanced techniques, often involving ¹⁵N-labeling, can be used to trace the incorporation of nitrogen into the final product and to determine the regioselectivity of reactions.

¹³C NMR Applications for Carbon Frameworks

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a crucial analytical technique that provides information about the molecular weight and structural features of this compound through the analysis of its fragmentation patterns.

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In GC-MS analysis, a sample is vaporized and separated into its components in the gas chromatograph before each component is analyzed by the mass spectrometer.

For this compound, GC-MS can be used to:

Determine Purity: By separating this compound from any impurities, the purity of a sample can be accurately assessed.

Identify Components in a Mixture: In a reaction mixture, GC-MS can identify the presence of this compound, starting materials, and by-products.

Analyze Fragmentation Patterns: The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight, as well as several fragment ions. The fragmentation pattern is a unique fingerprint of the molecule and can be used for its identification. A common fragmentation pathway for malonate esters is the loss of the ester group or parts of it.

Interactive Table: GC-MS Data for Malonate Esters

CompoundRetention Time (min)Molecular Weight ( g/mol )Key Fragment Ions (m/z)
This compoundNot specified216.27143, 105
Dibutyl malonateNot specified216.27105, 57, 56, 41, 87
Diethyl malonateNot specified160.17115

This table provides a summary of GC-MS data for various malonate esters, including key fragment ions useful for identification. Data sourced from PubChem and Google Patents.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for the quantitative analysis of compounds in complex matrices, such as biological fluids or environmental samples. It involves the separation of components by liquid chromatography, followed by two stages of mass analysis.

The application of LC-MS/MS in this compound research includes:

Quantitative Analysis: This technique allows for the precise measurement of the concentration of this compound or its metabolites, even at very low levels.

Analysis in Complex Samples: LC-MS/MS is particularly useful when analyzing samples that contain many other components, as the tandem mass spectrometry provides an extra dimension of separation and detection, reducing matrix effects.

Metabolic Studies: In biological systems, LC-MS/MS can be used to track the metabolism of this compound by identifying and quantifying its metabolic products.

The method often involves derivatization to improve the ionization efficiency and chromatographic behavior of the analyte. The high selectivity is achieved by monitoring specific precursor-to-product ion transitions, which is a hallmark of tandem mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, serves as a powerful tool for identifying functional groups and investigating the conformational isomers of this compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is instrumental in identifying the characteristic functional groups within the this compound molecule. The most prominent feature in the IR spectrum of malonate esters is the carbonyl (C=O) stretching vibration. Research on various malonate esters, including those structurally similar to this compound, has shown that the carbonyl absorption band is often split, exhibiting two distinct peaks. This splitting is not due to enolization or intermolecular association but is attributed to vibrational coupling between the two carbonyl groups or resonance coupling with an overtone.

For malonate esters in general, these C=O stretching bands typically appear in the region of 1730-1760 cm⁻¹. For instance, diethyl malonate shows two carbonyl peaks at 1757 and 1740 cm⁻¹ in a carbon tetrachloride solution. The exact position of these bands can be influenced by the nature of the alkyl substituents. While specific high-resolution spectral data for this compound is not extensively detailed in the provided results, the general principles observed for other dialkyl malonates are applicable. The NIST/EPA Gas-Phase Infrared Database contains the gas-phase IR spectrum for the related compound, diethyl isobutylmalonate, which can provide comparative insights.

A general representation of expected IR absorption bands for a dialkyl malonate is provided in the table below.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
C=O (Ester)Stretching1730 - 1760 (often split)
C-O (Ester)Stretching1000 - 1300
C-H (Alkyl)Stretching2850 - 3000
CH₂Bending~1465
CH₃Bending~1375

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is adept at detecting vibrations of non-polar bonds and symmetric vibrations. For malonate esters, the symmetric stretching of the two carbonyl groups is expected to be strong in the Raman spectrum. While many malonate esters show two carbonyl bands in their IR spectra, they typically exhibit only one corresponding band in their Raman spectra. This observation supports the theory of symmetric and antisymmetric coupling of the C=O stretching vibrations.

The Raman spectrum of dibutyl malonate, an isomer of this compound, is available and can serve as a reference. Additionally, Raman spectroscopy has been employed for the detection of diethyl malonate, a related compound, as a simulant for chemical warfare agents, highlighting its utility in identifying these types of esters.

Chromatographic Techniques for Separation, Purification, and Quantitative Analysis

Chromatographic methods are indispensable for the analysis of this compound, enabling its separation from reaction mixtures, assessment of its purity, and determination of enantiomeric composition.

Gas Chromatography (GC) for Reaction Monitoring, Product Ratio Determination, and Purity Assessment

Gas chromatography (GC) is a primary technique for the analysis of volatile compounds like this compound. It is widely used to monitor the progress of reactions involving this compound, determine the ratio of products, and assess its purity. In synthetic chemistry, GC analysis can determine the regioselectivity of reactions where this compound is a reactant. For instance, in reactions involving (η³-allyl)dicarbonylnitrosyl iron complexes, GC was used to determine the conversion ratios and regioselectivity of the resulting products formed with this compound.

The purity of commercially available malonate esters is often specified by GC analysis. For example, suppliers may state a purity of >99.0% (GC) for dibutyl malonate. The Kovats retention index, an important GC parameter, has been reported for this compound on standard non-polar and semi-standard non-polar columns, with values around 1327-1357, which aids in its identification in complex mixtures. GC coupled with mass spectrometry (GC-MS) is a powerful combination for both separation and structural identification of malonate esters and their reaction products.

Parameter Value Stationary Phase Type
Kovats Retention Index1327, 1341.8Standard Non-Polar
Kovats Retention Index1357Semi-Standard Non-Polar
Data sourced from PubChem.

Enantioselective Gas Chromatography for Chiral Purity Determination in Kinetic Resolutions

When this compound is used in or produced through asymmetric synthesis, determining its enantiomeric purity is crucial. Enantioselective gas chromatography is a powerful technique for this purpose. This method utilizes a chiral stationary phase (CSP) in the GC column, which interacts differently with the two enantiomers of a chiral compound, leading to their separation.

This technique is particularly relevant in kinetic resolutions, where one enantiomer of a racemic mixture reacts faster than the other. For example, the kinetic resolution of chiral amines can be achieved using dialkyl malonates as acylating agents in the presence of an enzyme like lipase (B570770) B from Candida antarctica. Enantioselective GC analysis is then used to determine the enantiomeric excess (ee) of the resulting products and the unreacted starting material. While the provided search results describe the use of diisopropyl malonate and diethyl malonate in such resolutions, the principles and analytical methods are directly applicable to reactions involving chiral derivatives of this compound. Similarly, phosphine-catalyzed asymmetric additions of malonate esters to allenoates have been monitored by chiral GC to determine the enantiomeric excess of the products.

The general workflow involves separating the enantiomers on a chiral GC column and quantifying their respective peak areas to calculate the enantiomeric excess, a critical measure of the success of an asymmetric synthesis or resolution.

Computational Chemistry and Theoretical Modeling of Diisobutyl Malonate Systems

Application of Quantum Mechanical (QM) Approaches in Malonate Reactivity

Quantum mechanical methods are fundamental to modeling the behavior of malonate systems. These ab initio and density functional theory approaches allow for the detailed investigation of electronic structure, conformational landscapes, and spectroscopic properties, which collectively govern the reactivity of these compounds.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and energetics of molecular systems. In the context of malonates, DFT studies provide crucial insights into the distribution of electron density, molecular orbital energies, and the stability of different chemical states. For instance, DFT calculations have been employed to study the electronic properties and magnetism of metal-malonate complexes. In a study on a copper-malonate coordination polymer, [Cu(mal)(DMF)]n, DFT calculations using the full-potential linearized augmented plane-wave (FP-LAPW) method were used to determine the total and partial density of states (DOS) and the electronic band structure. These calculations revealed that the compound is a ferromagnetic semiconductor.

DFT has also been used to investigate the energetics of reactions involving malonates. Studies on the anionic forms of malonic acid have utilized DFT to determine optimized structures and relative energies of various isomers, including keto and enol tautomers. These calculations help in understanding the stability and potential for intramolecular reactions. For example, in studies of malonate anions, the keto tautomer was consistently found to be the more stable configuration. Furthermore, DFT calculations are instrumental in understanding intermolecular interactions, such as the hydrogen bonding and π-π stacking that stabilize the crystal structures of mixed-ligand copper(II) malonates.

Table 1: Selected DFT Functionals and Their Applications in studying Malonate-related systems This table is interactive. Users can sort data by clicking on the headers.

Functional System Studied Properties Investigated Reference
FP-LAPW (LSDA) [Cu(mal)(DMF)]n Electronic structure, magnetic properties, density of states
B3LYP Malonic Acid Anions Optimized structures, relative energies, keto-enol tautomerism
M06-2X Malonate Dianion Reaction free energies, solvation effects in decarboxylation

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, are particularly powerful for conformational analysis and predicting spectroscopic properties. Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a hierarchical approach to approximating the solutions to the Schrödinger equation.

For malonic acid, a parent compound to diisobutyl malonate, ab initio calculations at the HF, MP2, and DFT (B3LYP) levels have been used to predict the existence and relative energies of multiple conformers. These calculations predicted six different conformers arising from rotations around the C-C and O-H bonds, with three being close enough in energy to be experimentally observable. The lowest energy conformer was identified as having a nearly planar structure stabilized by an intramolecular hydrogen bond. Such conformational analyses are critical for understanding how the three-dimensional structure of a molecule like this compound influences its physical properties and reactivity.

Beyond conformational analysis, ab initio methods are used to predict spectroscopic properties. Theoretical calculations can generate vibrational (infrared) spectra for each conformer, which can then be compared with experimental data from techniques like matrix isolation FTIR spectroscopy to confirm the presence of specific conformers. Similarly, theoretical predictions of NMR chemical shifts can aid in the interpretation of experimental spectra and provide detailed insights into molecular structure.

Table 2: Calculated Relative Energies of Malonic Acid Conformers This table is based on data for malonic acid, a related parent compound, and is interactive. Users can sort data by clicking on the headers.

Conformer Relative Energy (kJ/mol) at MP2/aug'-cc-pVTZ level Predicted Population (%) Key Structural Feature Reference
I 9.05 1.1 Nearly planar, intramolecular H-bond
II 0.00 65.9 Orthogonal carbonyls, one carboxyl in C-C plane
III 1.65 33.0 C2 symmetry, both carboxyls out of C-C plane
IV 24.21 <0.01 High energy conformer
V 31.14 <0.01 High energy conformer

Density Functional Theory (DFT) Studies for Electronic Structure and Energetics

Theoretical Investigations of Reaction Pathways and Transition States

Computational chemistry is an indispensable tool for elucidating the complex mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, the transition states that connect them. This provides a detailed, step-by-step picture of how a reaction proceeds.

For reactions involving malonates, theoretical investigations have shed light on various transformations. For example, the unimolecular decomposition of malonic acid has been explored using DFT and ab initio methods, revealing that decarboxylation is a two-step process. Another study used Car-Parrinello molecular dynamics combined with DFT and MP2 theory to explore intramolecular reactions in malonate anions, identifying new isomers and proton transfer pathways that characterize keto-enol tautomerism. These simulations can trace the reaction path over time, revealing dynamic processes that are difficult to capture experimentally. In the context of enzymatic reactions, quantum chemical cluster models are used to study the mechanism of enzymes like arylmalonate decarboxylase, which catalyzes the asymmetric decarboxylation of substituted malonic acids. These models focus on the active site to characterize stationary points and transition states along the reaction coordinate.

While potential energy surfaces are useful, a more complete understanding of reaction kinetics and thermodynamics in solution requires the calculation of free energy profiles, which account for temperature and entropy. Methods like QM/MM (Quantum Mechanics/Molecular Mechanics) simulations are particularly suited for this, as they treat the reactive core with high-level QM while the surrounding solvent is handled by a more efficient MM force field.

A study on the decarboxylation of several compounds, including the malonate dianion, in aqueous solution used dual-level QM/MM simulations to compute the potential of mean force (PMF), which represents the free energy profile along a reaction coordinate. The calculations revealed a substantial solvent-induced free energy barrier for the reaction, highlighting the critical role of the environment in influencing reaction rates. For the malonate dianion, the computed free energy barrier for CO₂ capture was as high as 23 kcal/mol. Metadynamics is another powerful simulation technique used to explore free energy surfaces and overcome large activation barriers. In the study of malonate anions, metadynamics allowed the system to explore the potential energy surface and cross activation barriers of 20-50 kcal/mol within a few picoseconds of simulation time, revealing the pathways for keto-enol tautomerism.

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation (XC) functional. Therefore, benchmarking studies are essential to validate which functionals perform best for specific types of chemical systems or reactions. These studies compare the results of various functionals against high-accuracy ab initio calculations (like CCSD(T)) or reliable experimental data.

For reactions involving transition metals, which are often used as catalysts in malonate chemistry, benchmark sets like MOBH35 have been developed to evaluate the performance of functionals for predicting reaction barrier heights. Such studies have found that hybrid functionals, particularly those with a range-separated treatment of exchange, often provide high accuracy. For example, functionals like ωB97M-V and ωB97X-V have been recommended for their performance in predicting transition metal reaction barriers. For general thermochemical predictions in organic reactions, other functionals like PBE0 and B1B95 have shown good performance. The selection of an appropriate functional is a critical step in ensuring the predictive power of computational studies on the reactivity of this compound.

Table 3: Performance of Selected DFT Functionals from a Benchmark Study (MOBH35) This table is interactive. Users can sort data by clicking on the headers.

Functional Type Mean Absolute Deviation (MAD) for Barrier Heights (kcal/mol) Reference
ωB97M-V Hybrid meta-GGA 1.7
B2K-PLYP Double-hybrid 1.7
ωB97X-V Hybrid GGA 2.0
SCAN0 Hybrid meta-GGA 2.1

Free Energy Profile Calculations

In Silico Studies of Regioselectivity and Stereoselectivity in Malonate Reactions

One of the most powerful applications of computational chemistry is in predicting and rationalizing the selectivity of chemical reactions. In silico studies can model the transition states leading to different regio- or stereoisomers, and the calculated energy differences between these transition states can explain the experimentally observed product distribution.

For reactions involving malonates, computational studies have successfully explained selectivity in several contexts.

Stereoselectivity: In the enzymatic reaction of arylmalonate decarboxylase, DFT calculations using a cluster model of the active site were performed to understand the origin of enantioselectivity. The calculations showed that for a bulky substrate, the stereoselectivity is determined by the initial binding of the substrate, as only one binding mode is energetically accessible. For a smaller substrate, both the binding energy and the energy of the subsequent decarboxylation transition state contribute to the enantioselectivity.

Facial Selectivity: In a nickel-catalyzed asymmetric Michael addition of dimethyl malonate to β-nitrostyrene, DFT calculations were used to investigate the origin of facial selectivity. The study identified the lowest-energy transition state, which explained why the C-C bond formation occurs preferentially from the Si face of the nitrostyrene. The calculations also rationalized why using the bulkier diisopropyl malonate resulted in higher enantiomeric excess.

Regioselectivity: Computational studies have also been used to understand regioselectivity. In the Bingel-Hirsch reaction of fullerene C₆₀ with Si-tethered bis-malonates, computational analysis helped to understand the electronic and stereochemical factors that govern the highly regioselective formation of specific bis-adducts. Similarly, in the reaction of cationic metallofullerenes with diethyl bromomalonate, DFT calculations explained the observed regioselectivity by comparing the energy barriers for addition at different sites on the fullerene cage.

These examples demonstrate that theoretical modeling is a predictive and explanatory tool for understanding the complex factors that control the outcomes of reactions involving the malonate functional group.

Computational Catalyst Design and Optimization for Malonate Transformations (e.g., Organocatalysis Theozyme Modeling)

The quest for efficient and highly selective chemical transformations has increasingly led researchers to leverage computational chemistry as a tool for catalyst design and optimization. This knowledge-based approach, supported by quantum chemical calculations and kinetic modeling, accelerates the discovery of new catalysts by moving beyond traditional trial-and-error methods. In the realm of reactions involving malonate esters, such as this compound, computational strategies are pivotal for elucidating reaction mechanisms and predicting the efficacy of organocatalysts.

A powerful technique in this domain is the use of theoretical active site models, or "theozymes". Theozymes are quantum mechanically optimized models of transition states that include the key functional groups of a potential catalyst. They provide quantitative insights into transition state stabilization and the specific atomic interactions that contribute to catalysis. This methodology forms the core of "inside-out" de novo catalyst design.

One prominent example is the application of a protocol named Computational Identification of Potential Organocatalysts (CIPOC) to find novel catalysts for the Michael addition of dimethyl malonate to trans-β-nitrostyrene. The process begins by generating theozymes with various functional groups to assess their catalytic potential and optimal 3D arrangement for stabilizing the reaction's transition state. Quantum mechanical (QM) calculations, typically using Density Functional Theory (DFT) methods like B3LYP-D3, are then employed to evaluate the activity and selectivity of the full catalytic systems.

In a study screening 1,600 multifunctional catalyst candidates, the CIPOC protocol successfully identified a novel chiral 2-amino-DMAP/urea (B33335) organocatalyst. Computational analysis predicted this urea-based catalyst to be superior to the well-known Takemoto-type thiourea (B124793) catalyst for this transformation. The calculations focused on the rate- and stereo-determining C-C bond formation step, comparing the activation free energies for the different enantiomeric transition states (TS).

For the 2-aminoDMAP/urea catalyst (2O), the transition state leading to the (R)-enantiomer, (R)-TS2O, was calculated to have an activation free energy of 9.1 kcal mol−1. The corresponding transition state for the (S)-enantiomer, (S)-TS2O, was 2.8 kcal mol−1 higher in energy, resulting in a predicted enantiomeric excess (ee) of 98.2%. Intriguingly, while initial models suggested the thiourea analogue might be more stable, calculations with the full catalyst structure showed the urea catalyst's transition state, (R)-TS2O, to be favored by 2.5 kcal mol−1 over the thiourea's transition state, (R)-TS2S. These computational predictions were subsequently validated experimentally, confirming the superior activity of the designed urea catalyst.

Table 1: Computed Activation Free Energies and Enantioselectivity for Urea (2O) vs. Thiourea (2S) Catalysts Activation free energies (ΔG‡) and energy differences between enantiomeric transition states (ΔΔG‡) are in kcal mol−1. Data sourced from computational studies at the B3LYP-D3 level of theory.

Catalyst Transition State ΔG‡ (kcal mol−1) ΔΔG‡ (kcal mol−1) Predicted ee (%)
2-aminoDMAP/urea (2O) (R)-TS2O 9.1 2.8 98.2
(S)-TS2O 11.9
2-aminoDMAP/thiourea (2S) (R)-TS2S 11.6 2.6 >98
(S)-TS2S 14.2

Similar computational approaches have been applied to other organocatalytic systems for malonate transformations. Studies on cinchona alkaloid-catalyzed Michael additions have used DFT to investigate reaction mechanisms and the origins of stereoselectivity. These models reveal a "triple activation" mode where the protonated amine of the catalyst interacts with the deprotonated malonate, while the thiourea moiety activates the electrophile through hydrogen bonding. Likewise, extensive DFT calculations have been used to describe the reaction mechanism for the Michael addition of diethyl malonate catalyzed by a guanidine-thiourea organocatalyst, explaining that low observed enantioselectivity was due to the catalyst's high flexibility.

Analysis of Non-Covalent Interactions within Malonate-Based Systems

Non-covalent interactions are fundamental forces that govern the three-dimensional structure of molecules, their assembly into larger structures, and their interactions in biological and chemical systems. These interactions, which include hydrogen bonds, van der Waals forces, π-effects, and electrostatic interactions, are typically weaker than covalent bonds but are crucial for molecular recognition, crystal engineering, and catalysis. Computational chemistry provides essential tools for the identification, characterization, and quantification of these subtle but determinative forces.

In malonate-based systems, non-covalent interactions play a critical role in dictating reactivity and stereochemical outcomes during catalyzed reactions. Computational studies, often using DFT, can elucidate these interactions within the transition state assembly. For example, in the Ni(II)-diamine-catalyzed asymmetric Michael reaction of β-nitrostyrene with dimethyl malonate, H-bonding interactions are present in each transition state. The lowest-energy transition state features an oxygen atom of the nitro group binding to the Ni(II) center, while the other oxygen interacts with an N-H group on the diamine ligand through a hydrogen bond. This specific network of non-covalent interactions is responsible for orienting the substrates optimally, thus controlling the stereoselectivity of the reaction.

The parent compound, malonic acid, has been the subject of computational studies to understand its tautomeric forms and hydrogen-bonding patterns in concentrated environments. Using DFT and the Effective Fragment Potential (EFP) method, researchers have calculated the energies and vibrational modes of hydrated malonic acid clusters. These studies analyze various types of hydrogen bonds, including intramolecular bonds and intermolecular bonds between malonic acid and water, between water molecules, and between malonic acid molecules themselves. The binding energies of these interactions can be calculated to determine the stability of different configurations. For instance, the binding energy of a keto-malonic acid dimer was calculated to be -15.7 kcal/mol, while the enol-malonic acid dimer was even more stable at -17.3 kcal/mol, highlighting the strength of these non-covalent interactions.

Table 2: Calculated Binding Energies of Non-Covalent Interactions in Malonic Acid (MA) Clusters Binding energies (Eb) are in kcal/mol. Data sourced from computational studies.

Cluster Composition (Water:MA Ratio) Tautomer Binding Energy (Eb) (kcal/mol)
1:1 Keto-MA -9.8
1:1 Enol-MA -4.7
0:2 Keto-MA Dimer -15.7
0:2 Enol-MA Dimer -17.3

The analysis of non-covalent interactions extends to more complex systems, such as lanthanide coordination polymers containing malonate ligands. Even in these large structures, computational methods can be applied to understand bonding characteristics. The systematic study of non-covalent forces, from simple dimers to complex catalyst-substrate assemblies, is therefore indispensable for the rational design of materials and catalytic processes involving malonate derivatives like this compound.

Q & A

Q. What synthetic routes are commonly employed to prepare diisobutyl malonate, and how can reaction conditions be optimized for higher yields?

this compound is synthesized via esterification of malonic acid with isobutanol, typically using acid catalysis (e.g., sulfuric acid). Optimization involves controlling stoichiometry, temperature (reflux conditions), and catalyst concentration. Side reactions, such as decarboxylation, can be minimized by avoiding excessive heating. Purity is confirmed via titration (≥98% by titrimetric analysis) and spectroscopic methods like IR (C=O stretch at ~1740 cm⁻¹) and ¹H NMR (ester methylene protons at δ 4.1–4.3 ppm) .

Q. Which analytical techniques are critical for characterizing this compound, and what spectral markers validate its structure?

Key techniques include:

  • ¹H/¹³C NMR : Identifies ester groups (e.g., isobutyl CH₂ at δ ~1.8–2.1 ppm) and malonate backbone (quaternary carbon at δ ~45 ppm).
  • IR Spectroscopy : Confirms ester carbonyl absorption (~1740 cm⁻¹).
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns verify molecular weight and structure.
  • Titrimetric Analysis : Quantifies purity by acid-base titration .

Q. How does the structure of this compound influence its reactivity in nucleophilic substitution reactions?

The malonate core’s two ester groups stabilize enolate intermediates, enabling nucleophilic attacks at the α-carbon. The isobutyl substituents enhance steric hindrance, slowing hydrolysis compared to smaller esters (e.g., dimethyl malonate). This balance between reactivity and stability makes it suitable for controlled alkylation or Michael additions .

Advanced Research Questions

Q. What experimental design considerations are critical when studying this compound’s role in nanomaterial functionalization?

  • Linker Design : The malonate ester’s bifunctional nature allows covalent attachment to surfaces (e.g., C60 fullerenes). Isobutyl groups improve solubility in non-polar solvents, critical for homogeneous reactions.
  • Characterization : Use TEM, XRD, and MALDI-TOF to confirm functionalization efficiency and spatial distribution.
  • Control Experiments : Compare with other malonate esters (e.g., diethyl) to assess steric/electronic effects .

Q. How can statistical methods like ANOVA resolve contradictions in pharmacological data involving this compound?

  • Multi-Factor ANOVA : Evaluates interactions between variables (e.g., malonate concentration, exposure time) and categorical factors (e.g., treatment groups). For example, in neuroprotection studies, ANOVA can distinguish malonate-specific effects from confounding variables (e.g., CB2 receptor activation) .
  • Post Hoc Tests : Student-Newman-Keuls or Tukey tests identify significant differences between groups (p<0.05) .

Q. What challenges arise in detecting metabolic byproducts of this compound using NMR or chromatography?

  • NMR Sensitivity : Low-concentration metabolites (e.g., malonic acid) require high-field NMR (≥500 MHz) and ¹³C labeling for detection.
  • Chromatographic Separation : Ion chromatography (IC) with suppressed conductivity detection distinguishes malonate from similar anions (e.g., succinate). Spiking experiments and retention time matching validate peaks .

Q. How do steric effects of isobutyl groups impact this compound’s application in polymer chemistry compared to smaller esters?

  • Polymerization Kinetics : Isobutyl groups reduce monomer reactivity in free-radical or condensation polymerizations, requiring higher initiator concentrations.
  • Material Properties : Polymers derived from this compound exhibit enhanced thermal stability (TGA analysis) and reduced crystallinity (DSC data) compared to dimethyl analogs .

Methodological Considerations

Q. What protocols ensure reproducibility in toxicity studies involving this compound?

  • Blinded Experiments : Separate teams handle solution preparation, administration, and data analysis to minimize bias.
  • Dose-Response Curves : Use logarithmic concentrations (1–100 mM) to identify LD50 values.
  • Histopathology : Combine TUNEL staining (apoptosis) with RT-PCR (gene expression) for mechanistic insights .

Q. How can computational tools predict this compound’s environmental fate and toxicity?

  • QSAR Models : Estimate biodegradation half-lives and bioaccumulation potential using logP and molecular weight.
  • ADME Prediction : Tools like EPA’s TEST suite model absorption/distribution based on esterase hydrolysis rates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.